
Psoralen-C2 CEP vs. Amotosalen: A
Comparative Guide for Pathogen Inactivation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Psoralen-c 2 cep

Cat. No.: B15344156 Get Quote

A Note on Comparability:

A direct comparison between Psoralen-C2 CEP and amotosalen for the purpose of pathogen

inactivation in blood products is not feasible based on currently available scientific literature

and commercial information. While both are psoralen derivatives, their intended applications

appear to be vastly different.

Amotosalen is the active compound in the FDA and CE-marked INTERCEPT™ Blood

System, a well-established technology for pathogen reduction in platelet and plasma

components. Extensive research and clinical data support its use in transfusion medicine.

Psoralen-C2 CEP (2-[4'-(hydroxymethyl)-4,5',8-trimethylpsoralen]-ethyl-1-O-(2-cyanoethyl)-

(N,N-diisopropyl)-phosphoramidite) is a chemical reagent, specifically a phosphoramidite,

used for the synthesis of modified oligonucleotides[1][2][3][4][5]. Its application lies in

laboratory research, enabling the site-specific incorporation of a psoralen molecule into a

DNA or RNA strand. This is valuable for studies on DNA cross-linking, DNA repair

mechanisms, and other molecular biology applications[6]. There is no evidence to suggest

that Psoralen-C2 CEP is used or has been developed for large-scale pathogen inactivation

of blood products for transfusion.

Therefore, this guide will provide a comprehensive overview of amotosalen for pathogen

inactivation, a topic for which there is a wealth of experimental data.
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Amotosalen-Based Pathogen Inactivation: The
INTERCEPT™ Blood System
Amotosalen, in conjunction with ultraviolet A (UVA) light, forms the basis of the INTERCEPT™

Blood System, a proactive measure to enhance the safety of transfused blood components by

inactivating a broad range of pathogens[7][8].

Mechanism of Action
The pathogen inactivation process with amotosalen and UVA light is a photochemical reaction

that targets the nucleic acids (DNA and RNA) of pathogens[9][10][11]. The mechanism can be

broken down into the following steps:

Intercalation: Amotosalen, a synthetic psoralen, is a small, planar molecule that can readily

cross cellular and viral membranes. Once inside a pathogen or a leukocyte, it intercalates

into the helical regions of DNA and RNA[7][12].

Photoactivation and Covalent Bonding: Upon illumination with UVA light (320-400 nm), the

intercalated amotosalen becomes activated. This activation leads to the formation of

covalent bonds with pyrimidine bases (thymine, cytosine, and uracil) in the nucleic acid

strands[11][13].

Cross-linking: With continued UVA exposure, a second photoreaction can occur, resulting in

the formation of interstrand cross-links. These cross-links effectively prevent the separation

of the nucleic acid strands, thereby blocking replication, transcription, and repair

mechanisms[11][12]. This ultimately renders the pathogen incapable of causing infection and

inactivates residual donor leukocytes, which can help prevent transfusion-associated graft-

versus-host disease (TA-GVHD)[8][14].
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Mechanism of Amotosalen-based pathogen inactivation.

Pathogen Inactivation Efficacy
The INTERCEPT Blood System has demonstrated high efficacy in inactivating a wide array of

pathogens, including viruses, bacteria, and parasites. The level of inactivation is typically

measured as a log reduction factor (LRF), which represents the difference in the infectious titer

before and after treatment[15].
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Pathogen Category Pathogen
Mean Log
Reduction (Plasma)

Mean Log
Reduction
(Platelets)

Enveloped Viruses

Human

Immunodeficiency

Virus (HIV-1)

≥6.2 >5.7

Hepatitis B Virus

(HBV)
≥4.4 >4.6

Hepatitis C Virus

(HCV)
≥4.5 >5.0

West Nile Virus

(WNV)
>6.9 >6.5

SARS-CoV-2 >3.32 Not specified

Non-Enveloped

Viruses

Hepatitis A Virus

(HAV)
Resistant Resistant

Parvovirus B19 ~2.1 ~2.1

Gram-Positive

Bacteria

Staphylococcus

aureus
>6.2 >6.6

Streptococcus

pyogenes
Not specified >6.8

Bacillus cereus

(vegetative)
Not specified >5.5

Gram-Negative

Bacteria
Escherichia coli >6.4 >6.4

Klebsiella

pneumoniae
>6.0 >5.6

Yersinia enterocolitica ≥6.6 >5.9

Spirochetes
Treponema pallidum

(Syphilis)
≥5.4 6.8 - 7.0
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Borrelia burgdorferi

(Lyme disease)
≥9.9 >6.9

Parasites
Plasmodium

falciparum (Malaria)
>6.5 >6.5

Trypanosoma cruzi

(Chagas disease)
>6.7 >6.7

Babesia microti ≥4.9 ≥4.9

Note: Data compiled from multiple sources[14][15][16][17][18]. Log reduction values can vary

based on the specific experimental conditions.

Experimental Protocol: The INTERCEPT™ Blood System
Workflow
The process for pathogen inactivation of platelets or plasma using the INTERCEPT™ Blood

System generally follows these steps[7][19]:

Component Preparation: A unit of apheresis or pooled buffy coat platelets, or a unit of

plasma is prepared according to standard blood banking procedures.

Amotosalen Addition: A precise volume of amotosalen solution is aseptically added to the

blood component. The final concentration of amotosalen is typically 150 µM[7][20].

UVA Illumination: The blood component containing amotosalen is then transferred to a

specialized illumination bag and placed in a UVA illumination device. It is exposed to a

controlled dose of UVA light (approximately 3 J/cm²) for a defined period[7][19].

Compound Adsorption Device (CAD): Following illumination, the treated blood component is

passed through a compound adsorption device (CAD). The CAD contains a resin that

removes residual amotosalen and its free photoproducts to minimize any potential patient

exposure[7][21].

Final Product and Storage: The final pathogen-reduced blood component is then transferred

to a storage container and is ready for transfusion. Pathogen-reduced platelets can be
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stored for up to 7 days[22].
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Workflow of the INTERCEPT Blood System.

Impact on Blood Component Quality
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While amotosalen treatment is highly effective for pathogen inactivation, it can have some

effects on the quality and function of platelets and plasma.

Platelets:

Numerous studies have investigated the in vitro and in vivo effects of amotosalen/UVA

treatment on platelets. Generally, treated platelets exhibit signs of increased storage lesion

compared to untreated platelets[12].

Parameter Effect of Amotosalen/UVA Treatment

Platelet Aggregation
Reduced response to agonists like collagen and

thrombin[23].

Corrected Count Increment (CCI)
1-hour and 24-hour CCIs are often lower

compared to conventional platelets[22][24].

Platelet Survival
Accelerated clearance from circulation has been

observed in some studies[23].

Apoptosis Markers
Increased expression of pro-apoptotic proteins

like Bak[23].

Metabolism
Increased glucose consumption and lactate

production[12].

Protein Profile

Alterations in the platelet proteome have been

reported, with changes in proteins related to

catalytic activity and binding capacity[12][25].

For instance, Platelet Endothelial Aggregation

Receptor 1 (PEAR-1) levels were found to be

decreased[25].

Clinical Efficacy

Despite the observed in vitro changes and lower

CCIs, large clinical trials like the SPRINT trial

have shown that amotosalen-treated platelets

are hemostatically equivalent to conventional

platelets for the prevention of bleeding in

thrombocytopenic patients[24][26][27].
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Plasma:

The photochemical treatment has a lesser impact on the protein composition of plasma

compared to the cellular components of platelets. Studies have shown that while there are

some reductions in the activity of certain coagulation factors, the levels generally remain within

the therapeutic range[28]. Proteomic analyses have not detected major alterations in the

plasma protein expression pattern following treatment[10].

Signaling Pathways and Other Cellular Effects
Research has indicated that amotosalen/UVA treatment can induce p38 MAPK activation and

caspase-3 cleavage in platelets, contributing to the observed increase in apoptosis[23].

Furthermore, the treatment can lead to the shedding of Glycoprotein Ib (GpIb), a key receptor

for platelet adhesion[23]. It has also been shown that psoralen and UVA light can directly affect

cell signaling by altering the packing of the plasma membrane, which can impact pathways like

the phosphatidylinositol 3-kinase (PI3K) signal transduction[9].

In conclusion, while "Psoralen-C2 CEP" is a valuable tool for specific laboratory research,

amotosalen is the relevant psoralen compound for clinical pathogen inactivation in blood

products. The amotosalen-based INTERCEPT™ Blood System provides a robust method for

enhancing blood safety, with well-documented efficacy and a clinically acceptable impact on

the quality of platelets and plasma.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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